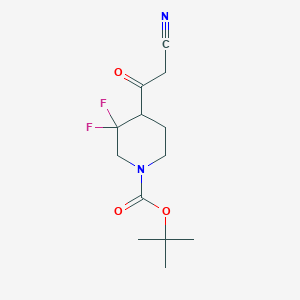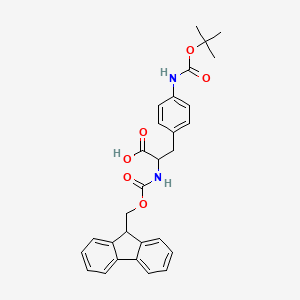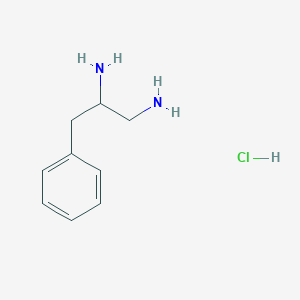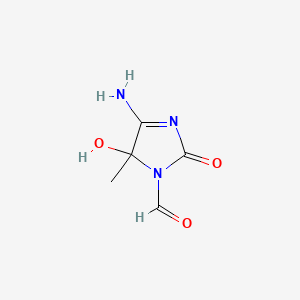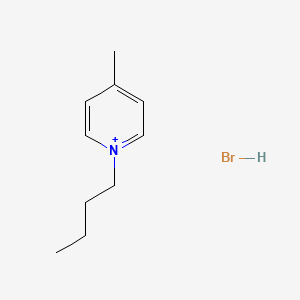
1-Butyl-4-methylpyridin-1-ium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-methylpyridin-1-ium;hydrobromide, also known as 1-butyl-4-methylpyridinium bromide, is an ionic liquid with the molecular formula C10H16BrN. It is a quaternary ammonium salt where the nitrogen atom in the pyridine ring is bonded to a butyl group and a methyl group. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-Butyl-4-methylpyridin-1-ium;hydrobromide typically involves the quaternization of 4-methylpyridine with 1-bromobutane. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods:
Batch Process: Involves mixing 4-methylpyridine and 1-bromobutane in a solvent such as acetonitrile, followed by heating and stirring for several hours. The product is then isolated by filtration and purified.
Continuous Process: Utilizes a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed.
Análisis De Reacciones Químicas
1-Butyl-4-methylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Various nucleophiles like chloride, acetate; reactions are often conducted in polar solvents.
Major Products:
Oxidation: N-oxides of 1-butyl-4-methylpyridinium.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-Butyl-4-methylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-methylpyridin-1-ium;hydrobromide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, making it useful in drug delivery. It also acts as a catalyst by stabilizing transition states and intermediates in chemical reactions .
Comparación Con Compuestos Similares
1-Butyl-4-methylpyridin-1-ium;hydrobromide can be compared with other similar ionic liquids:
1-Butyl-3-methylimidazolium bromide: Similar in structure but contains an imidazolium ring instead of a pyridinium ring. It has different solubility and thermal properties.
1-Butyl-1-methylpyrrolidinium bromide: Contains a pyrrolidinium ring, offering different electrochemical properties.
1-Ethyl-3-methylimidazolium bromide: Contains an ethyl group instead of a butyl group, affecting its viscosity and ionic conductivity.
Uniqueness: this compound is unique due to its specific combination of thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for applications in high-temperature and electrochemical environments .
Propiedades
Fórmula molecular |
C10H17BrN+ |
|---|---|
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
1-butyl-4-methylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1; |
Clave InChI |
UWVZAZVPOZTKNM-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1=CC=C(C=C1)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




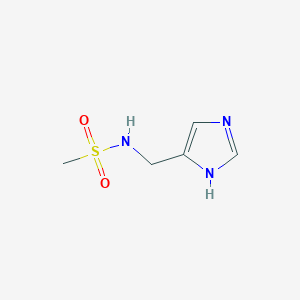
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
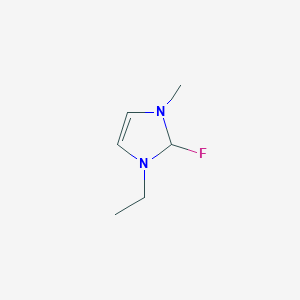

![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
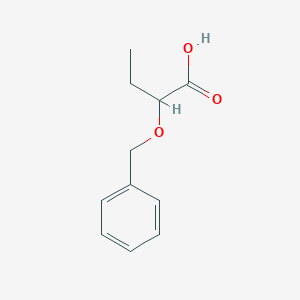
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
